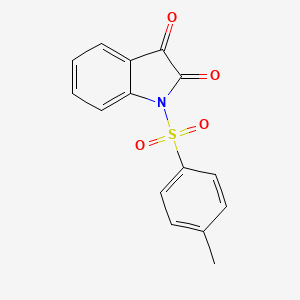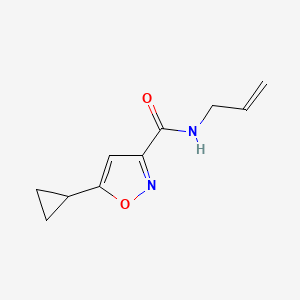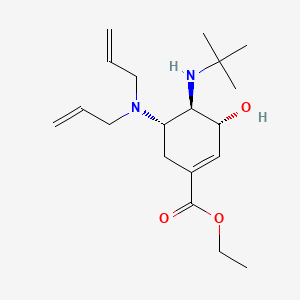
Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate is a complex organic compound characterized by its unique structural features. The presence of tert-butylamino and diallylamino groups, along with a hydroxycyclohexene ring, makes it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring, introduction of the tert-butylamino and diallylamino groups, and esterification to form the ethyl carboxylate. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the double bond would result in a saturated cyclohexane derivative.
Applications De Recherche Scientifique
Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butylamino and diallylamino groups may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(allylamino)-3-hydroxycyclohex-1-ene-1-carboxylate
- Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohexane-1-carboxylate
Uniqueness
Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate is unique due to the presence of both tert-butylamino and diallylamino groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H32N2O3 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
ethyl (3R,4R,5S)-5-[bis(prop-2-enyl)amino]-4-(tert-butylamino)-3-hydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C19H32N2O3/c1-7-10-21(11-8-2)15-12-14(18(23)24-9-3)13-16(22)17(15)20-19(4,5)6/h7-8,13,15-17,20,22H,1-2,9-12H2,3-6H3/t15-,16+,17+/m0/s1 |
Clé InChI |
VPFFPHTURFBHIJ-GVDBMIGSSA-N |
SMILES isomérique |
CCOC(=O)C1=C[C@H]([C@@H]([C@H](C1)N(CC=C)CC=C)NC(C)(C)C)O |
SMILES canonique |
CCOC(=O)C1=CC(C(C(C1)N(CC=C)CC=C)NC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


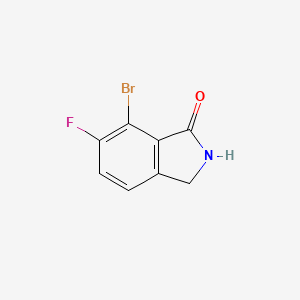
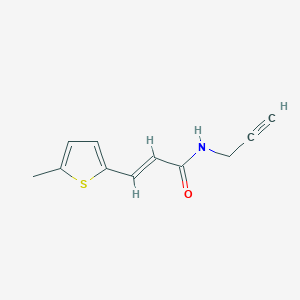


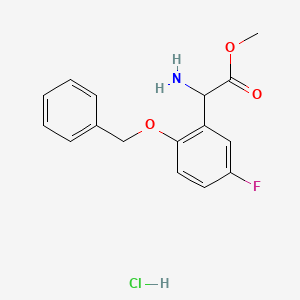
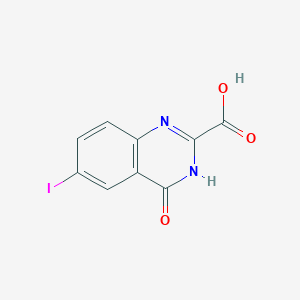
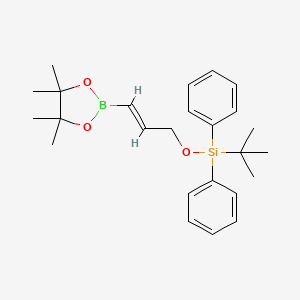

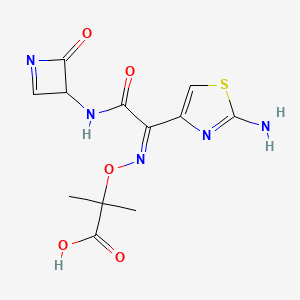

![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)
